1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid
CAS No.: 1082910-24-4
Cat. No.: VC2790205
Molecular Formula: C16H22N2O3
Molecular Weight: 290.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1082910-24-4 |
|---|---|
| Molecular Formula | C16H22N2O3 |
| Molecular Weight | 290.36 g/mol |
| IUPAC Name | 1-[2-(3,5-dimethylanilino)-2-oxoethyl]piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C16H22N2O3/c1-11-7-12(2)9-14(8-11)17-15(19)10-18-5-3-13(4-6-18)16(20)21/h7-9,13H,3-6,10H2,1-2H3,(H,17,19)(H,20,21) |
| Standard InChI Key | GXDPAGASIFOFIY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)O)C |
| Canonical SMILES | CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)O)C |
Introduction
Chemical Identity and Structure
Basic Information
1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid is a synthetic organic compound with the CAS registry number 1082910-24-4 . The compound has a molecular weight of 290.36 g/mol, as computed by PubChem 2.2 . The molecular structure was first registered in PubChem on May 28, 2009, with the most recent modification date being March 1, 2025 .
Structural Features
The compound possesses several key structural elements that define its chemical identity:
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A piperidine ring system with a carboxylic acid substituent at position 4
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An oxoethyl linker attached to the nitrogen atom at position 1 of the piperidine ring
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A 3,5-dimethylphenyl group connected via an amino bond to the oxoethyl linker
The 2D structural representation is available in PubChem, illustrating these key features . The compound's structure contains both hydrophilic and hydrophobic regions, which may contribute to its biological properties.
Synonyms and Alternative Nomenclature
Several synonyms exist for this compound in the scientific literature and chemical databases:
Chemical Classification and Properties
Chemical Classification
The compound belongs to multiple chemical classes based on its structural features:
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6-membered Heterocycles
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Amides
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Amino Acids (AA)
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Fatty Acids and Lipidic Derivatives
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Piperidines
This classification reflects the compound's hybrid nature, combining features of several important chemical groups that are frequently employed in pharmaceutical research.
Physical and Chemical Properties
While specific experimental data on physical properties is limited, computational and structural analysis provides insight into the compound's expected properties:
The presence of both acidic (carboxylic acid) and basic (piperidine nitrogen) functional groups suggests that this compound likely exhibits amphoteric properties, which could influence its solubility, binding characteristics, and pharmacokinetic profile.
Structural Context and Related Compounds
Relationship to Piperidine Derivatives
The piperidine scaffold represents a privileged structure in medicinal chemistry, found in numerous pharmaceutically active compounds. Piperidine-4-carboxylic acid derivatives have been extensively studied for their potential therapeutic applications . The compound 1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid belongs to this broader class of piperidine derivatives that have attracted significant attention in drug discovery efforts.
Synthetic Approaches
Key Synthetic Considerations
The synthesis of this compound would likely require careful consideration of:
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Regioselective attachment of the oxoethyl linker to the piperidine nitrogen
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Formation of the amide bond with the 3,5-dimethylphenyl group
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Protection/deprotection strategies for the carboxylic acid functionality during synthesis
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Purification procedures to ensure structural integrity and purity
Analytical Characterization
Identification Methods
While specific analytical data for 1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid is limited in the available research, standard methods for characterizing similar compounds would likely include:
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Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR)
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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High-Performance Liquid Chromatography (HPLC)
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X-ray crystallography (if crystalline form is available)
Future Research Directions
Challenges and Opportunities
The development of 1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid and related compounds faces several challenges:
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Optimizing selectivity for specific receptors or transporters to minimize off-target effects
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Improving physicochemical properties to enhance bioavailability and pharmacokinetic profile
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Establishing clear structure-activity relationships to guide rational design of improved derivatives
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